4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol
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Overview
Description
4-(5,7-Dimethyl-1,3-diazatricyclo[33113,7]decan-2-yl)benzene-1,2-diol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions under controlled conditions to form the 1,3-diazatricyclo[3.3.1.13,7]decan structure.
Introduction of the dimethyl groups: Methylation reactions are used to introduce the dimethyl groups at the 5 and 7 positions.
Attachment of the benzene-1,2-diol moiety: This step involves coupling reactions to attach the benzene-1,2-diol group to the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound shares the tricyclic core but lacks the benzene-1,2-diol moiety.
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol: Similar structure but with a phenol group instead of benzene-1,2-diol.
Uniqueness
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol is unique due to its specific combination of the tricyclic core and the benzene-1,2-diol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15-6-16(2)9-17(7-15)14(18(8-15)10-16)11-3-4-12(19)13(20)5-11/h3-5,14,19-20H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFSIPABXFHRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC(=C(C=C4)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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